

# Spectral data (NMR, IR, Mass Spec) for 4-(Trifluoromethoxy)phenyl isothiocyanate

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## Compound of Interest

Compound Name: 4-(Trifluoromethoxy)phenyl  
isothiocyanate

Cat. No.: B051000

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## Technical Guide: Spectral Data for 4-(Trifluoromethoxy)phenyl isothiocyanate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for **4-(Trifluoromethoxy)phenyl isothiocyanate**. Due to the limited availability of experimentally derived data for this specific compound in public databases, this guide also includes spectral information for the close structural analog, 4-(Trifluoromethyl)phenyl isothiocyanate, for comparative purposes. Generic, detailed experimental protocols for the acquisition of such data are also provided to facilitate further research.

## Compound Identification

Property	Value
Compound Name	4-(Trifluoromethoxy)phenyl isothiocyanate
CAS Number	64285-95-6[1]
Molecular Formula	C <sub>8</sub> H <sub>4</sub> F <sub>3</sub> NOS[1]
Molecular Weight	219.18 g/mol [1]
Chemical Structure	OCF <sub>3</sub> -C <sub>6</sub> H <sub>4</sub> -NCS

## Spectral Data Summary

### Infrared (IR) Spectroscopy of 4-(Trifluoromethoxy)phenyl isothiocyanate

A summary of the key experimental parameters for the Fourier-Transform Infrared (FTIR) spectrum of 4-(Trifluoromethoxy)phenyl isothiocyanate is presented below.

Parameter	Value	Reference
Instrument	Bruker Tensor 27 FT-IR	[1]
Accessory	TRANS	[1]
Apodization Function	Norton-Beer, medium	[1]
Number of Sample Scans	16	[1]
Resolution	4 cm <sup>-1</sup>	[2]
Wavenumber Range	4000-650 cm <sup>-1</sup>	[2]

Note: While a full list of peak absorbances is not provided, the isothiocyanate (-NCS) group typically exhibits a strong, characteristic absorption band in the range of 2000-2200 cm<sup>-1</sup>.

### Spectral Data for the Structural Analog: 4-(Trifluoromethyl)phenyl isothiocyanate

Disclaimer: The following data is for 4-(Trifluoromethyl)phenyl isothiocyanate (CAS: 1645-65-4), a structural analog of the target compound. The substitution of a trifluoromethoxy (-OCF<sub>3</sub>) group with a trifluoromethyl (-CF<sub>3</sub>) group will lead to differences in the spectral data, particularly in the <sup>13</sup>C and <sup>19</sup>F NMR spectra due to the different electronic effects of oxygen.

<sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.70	d	2H	Aromatic H (ortho to -CF <sub>3</sub> )
7.35	d	2H	Aromatic H (meta to -CF <sub>3</sub> )

### <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (ppm)	Assignment
135.4	Aromatic C (para to -NCS)
132.7 (q)	-CF <sub>3</sub>
129.4	Aromatic C (ortho to -NCS)
126.8 (q)	Aromatic C (meta to -NCS)
125.6	Aromatic C (ipso to -NCS)
122.5 (q)	Aromatic C (ipso to -CF <sub>3</sub> )

### <sup>19</sup>F NMR (Fluorine-19 Nuclear Magnetic Resonance)

Chemical Shift (ppm)	Assignment
-63.23	-CF <sub>3</sub>

### Mass Spectrometry (MS)

m/z	Interpretation
203.0	[M] <sup>+</sup> (Molecular Ion)
145.0	[M - NCS] <sup>+</sup>
134.0	[M - CF <sub>3</sub> ] <sup>+</sup>

## Predicted NMR Data for 4-(Trifluoromethoxy)phenyl isothiocyanate

While experimental data is not available, computational prediction tools can offer an estimation of the NMR chemical shifts. The following are predicted values:

### Predicted $^1\text{H}$ NMR

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.3-7.4	d	2H	Aromatic H (ortho to -OCF <sub>3</sub> )
~7.2-7.3	d	2H	Aromatic H (meta to -OCF <sub>3</sub> )

### Predicted $^{13}\text{C}$ NMR

Chemical Shift (ppm)	Assignment
~150-155	Aromatic C (para to -NCS, attached to -OCF <sub>3</sub> )
~130-135	Aromatic C (ipso to -NCS)
~120-125 (q)	-OCF <sub>3</sub>
~120-125	Aromatic C (meta to -OCF <sub>3</sub> )
~115-120	Aromatic C (ortho to -OCF <sub>3</sub> )

### Predicted $^{19}\text{F}$ NMR

Chemical Shift (ppm)	Assignment
~ -56 to -60	-OCF <sub>3</sub>

## Experimental Protocols

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR spectra to elucidate the molecular structure.

Materials:

- **4-(Trifluoromethoxy)phenyl isothiocyanate** (5-25 mg for  $^1\text{H}$ , higher for  $^{13}\text{C}$ )
- Deuterated solvent (e.g.,  $\text{CDCl}_3$ , Acetone- $\text{d}_6$ , DMSO- $\text{d}_6$ )
- NMR tubes (5 mm)
- Internal standard (e.g., Tetramethylsilane - TMS for  $^1\text{H}$  and  $^{13}\text{C}$ ,  $\text{CFCl}_3$  for  $^{19}\text{F}$ )

Procedure:

- Dissolve the sample in the deuterated solvent in a clean, dry vial.
- Filter the solution into an NMR tube to a depth of approximately 4-5 cm.
- Add a small amount of the internal standard.
- Cap the NMR tube and invert several times to ensure a homogenous solution.
- Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- Acquire the spectra using standard acquisition parameters for each nucleus. For  $^{13}\text{C}$  NMR, a larger number of scans will be necessary due to its lower natural abundance.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

- **4-(Trifluoromethoxy)phenyl isothiocyanate**
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

- Solvent for cleaning (e.g., isopropanol or acetone)

Procedure:

- Record a background spectrum of the clean ATR crystal.[\[2\]](#)
- Place a small amount of the sample directly onto the ATR crystal.[\[2\]](#)
- Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum.
- Clean the ATR crystal thoroughly with a suitable solvent and a soft cloth after analysis.[\[2\]](#)

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

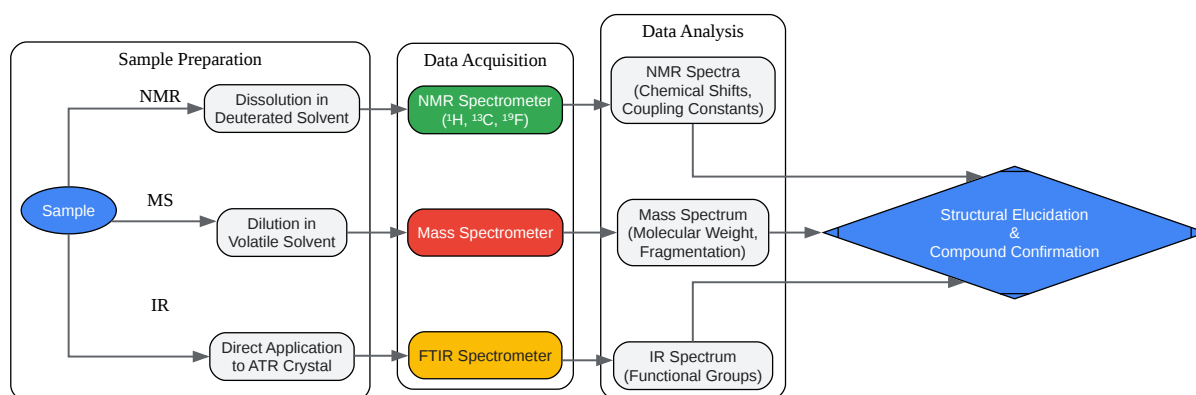
Materials:

- **4-(Trifluoromethoxy)phenyl isothiocyanate**
- Volatile solvent (e.g., methanol, acetonitrile)
- Mass spectrometer (e.g., with Electrospray Ionization - ESI source)

Procedure:

- Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a volatile solvent.[\[3\]](#)
- Infuse the sample solution directly into the mass spectrometer's ionization source or inject it via a liquid chromatography system.
- Acquire the mass spectrum over a suitable m/z range.
- For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation.

## Visualizations



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Caption: Workflow for the spectral analysis of **4-(Trifluoromethoxy)phenyl isothiocyanate**.

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